A1 Adenosine Receptor Affinity Ranking: 3-Benzyl Occupies a Defined Intermediate Tier Between 2-Chlorobenzyl and Phenethyl Analogs
In a systematic SAR evaluation of 1,2,3-triazolo[4,5-d]pyrimidine derivatives, compounds bearing a 3-benzyl substituent demonstrated A1 adenosine receptor binding affinity that ranked second among three N3 lipophilic substituents tested on identical 7-amino-substituted scaffolds. The benzyl-substituted series exhibited affinity superior to the phenethyl-substituted series but inferior to the 2-chlorobenzyl-substituted series, which achieved Ki values below 50 nM [1]. The study authors explicitly concluded that the pattern of affinity at the N3 position followed the rank order: 2-chlorobenzyl > benzyl > phenethyl [1].
| Evidence Dimension | A1 Adenosine Receptor Binding Affinity (Radioligand Competition Assay) |
|---|---|
| Target Compound Data | Intermediate tier (ranked second among three N3 substituents; affinity between phenethyl and 2-chlorobenzyl) |
| Comparator Or Baseline | 2-Chlorobenzyl analog: Ki < 50 nM; Phenethyl analog: lower affinity (ranked third) |
| Quantified Difference | The 2-chlorobenzyl analog shows >2-fold higher affinity than the benzyl analog; the benzyl analog shows higher affinity than the phenethyl analog (rank order: 2-chlorobenzyl > benzyl > phenethyl) [1] |
| Conditions | Radioligand binding assays using bovine brain cortical membranes with [3H]CHA as the A1 receptor radioligand |
Why This Matters
This establishes the 3-benzyl variant as a critical control or intermediate reference point in adenosine receptor studies—neither the highest-affinity analog nor a low-affinity negative control, making it uniquely suited for SAR baseline establishment.
- [1] Biagi, G., et al. (1998). Novel 3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with High Affinity toward A1 Adenosine Receptors. Journal of Medicinal Chemistry, 41(3), 307–315. Abstract: 'The best lipophilic substituent at the 3 position was the 2-chlorobenzyl (A1 affinity Ki < 50 nM) followed by the benzyl and then the phenethyl groups.' View Source
